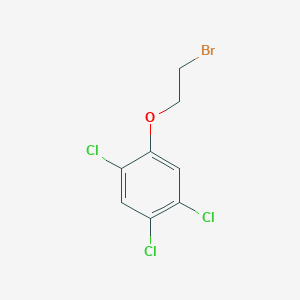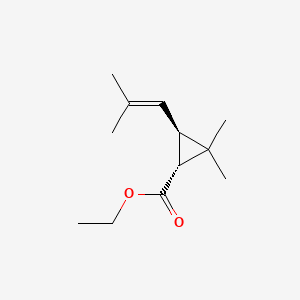
1-Chloro-4-(phenyldithio)benzene
Overview
Description
1-Chloro-4-(phenyldithio)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and a phenyldithio group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(phenyldithio)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a chlorobenzene derivative reacts with a thiophenol derivative under specific conditions to form the desired compound. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(phenyldithio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution.
Oxidation Reactions: The phenyldithio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiophenol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, ethanol, dimethyl sulfoxide, elevated temperatures.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to moderate heat.
Reduction: Lithium aluminum hydride, tetrahydrofuran, low temperatures.
Major Products Formed
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Scientific Research Applications
1-Chloro-4-(phenyldithio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(phenyldithio)benzene involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile. This reaction proceeds through the formation of a Meisenheimer complex, an intermediate where the nucleophile adds to the aromatic ring, followed by the elimination of the chloride ion. The phenyldithio group can also participate in redox reactions, influencing the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
1-Chloro-4-(phenyldithio)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(phenylethynyl)benzene: Similar structure but with an ethynyl group instead of a phenyldithio group. It has different reactivity and applications.
1-Chloro-4-(phenylthio)benzene: Contains a phenylthio group instead of a phenyldithio group. It exhibits different chemical properties and reactivity.
1-Bromo-4-(phenyldithio)benzene: Similar structure but with a bromine atom instead of chlorine. It may have different reactivity due to the nature of the halogen atom.
Properties
IUPAC Name |
1-chloro-4-(phenyldisulfanyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClS2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWGHEZSJWEUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187580 | |
| Record name | 1-Chloro-4-(phenyldithio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33965-85-4 | |
| Record name | 1-Chloro-4-(phenyldithio)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033965854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC52469 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-4-(phenyldithio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)

